molecular formula C26H32N6O6 B11056903 3,3'-(4,4'-Bipiperidine-1,1'-diyl)bis[1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione]

3,3'-(4,4'-Bipiperidine-1,1'-diyl)bis[1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione]

Cat. No.: B11056903
M. Wt: 524.6 g/mol
InChI Key: OCLAZKRVHDCWIQ-UHFFFAOYSA-N
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Description

3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis[1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione] is a complex organic compound characterized by its unique structure, which includes bipiperidine and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis[1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione] typically involves multiple steps:

    Formation of Bipiperidine Core: The bipiperidine core can be synthesized through the reaction of piperidine with a suitable bifunctional reagent, such as 1,4-dibromobutane, under basic conditions.

    Oxazole Ring Formation: The oxazole rings are formed via cyclization reactions involving 2-amino-2-methylpropanenitrile and an appropriate aldehyde.

    Coupling Reactions: The final step involves coupling the bipiperidine core with the oxazole derivatives using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazole rings using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole rings, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of alkylated oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a potential lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural complexity allows for the creation of polymers and other materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis[1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione] exerts its effects is likely related to its ability to interact with various molecular targets. The bipiperidine core can interact with neurotransmitter receptors, while the oxazole rings may bind to enzymes or other proteins, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-cyclopentyl-1-phenyl-1,2-propanediol)
  • 3,3’-(4,4’-Biphenyldiyldi-2,1-diazenediyl)bis(4-amino-1-naphthalenesulfonic acid)

Uniqueness

Compared to similar compounds, 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis[1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione] stands out due to its combination of bipiperidine and oxazole moieties

Properties

Molecular Formula

C26H32N6O6

Molecular Weight

524.6 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-[4-[1-[1-(5-methyl-1,2-oxazol-3-yl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H32N6O6/c1-15-11-21(27-37-15)31-23(33)13-19(25(31)35)29-7-3-17(4-8-29)18-5-9-30(10-6-18)20-14-24(34)32(26(20)36)22-12-16(2)38-28-22/h11-12,17-20H,3-10,13-14H2,1-2H3

InChI Key

OCLAZKRVHDCWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(=O)CC(C2=O)N3CCC(CC3)C4CCN(CC4)C5CC(=O)N(C5=O)C6=NOC(=C6)C

Origin of Product

United States

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